molecular formula C9H18ClNO3 B13754805 Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester CAS No. 60480-09-3

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester

Cat. No.: B13754805
CAS No.: 60480-09-3
M. Wt: 223.70 g/mol
InChI Key: IRJWUNGHVUZNPQ-UHFFFAOYSA-N
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Description

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is a specialty chemical compound intended for research and development applications. This molecule is characterized by a carbamate ester backbone functionalized with a 3-isopropoxypropyl group on the nitrogen atom and a 2-chloroethyl ester group. The 3-isopropoxypropyl moiety is known to be an aliphatic primary amine when unsubstituted, suggesting potential as a versatile building block in organic synthesis . The 2-chloroethyl carbamate structure is a recognized motif in chemical research . As a result, this compound may serve as a valuable intermediate in medicinal chemistry for the synthesis of novel active molecules, or in materials science. Its structure lends itself to further chemical reactions, such as nucleophilic substitutions or transformations of the carbamate group. This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

60480-09-3

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

2-chloroethyl N-(3-propan-2-yloxypropyl)carbamate

InChI

InChI=1S/C9H18ClNO3/c1-8(2)13-6-3-5-11-9(12)14-7-4-10/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

IRJWUNGHVUZNPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)OCCCl

Origin of Product

United States

Preparation Methods

Preparation via Isocyanate Intermediate

One of the most reliable methods involves the synthesis of an isocyanate intermediate followed by its reaction with the corresponding alcohol:

  • Step 1: Formation of Isocyanate Intermediate

    The isocyanate can be prepared by the Lossen rearrangement of a hydroxamic acid or the Curtius rearrangement of an azide precursor. For example, the hydroxamic acid is treated with 1-propanephosphonic acid cyclic anhydride (T3P) in the presence of a base such as N-methylmorpholine to induce rearrangement to the isocyanate.

  • Step 2: Reaction with Alcohol

    The isocyanate intermediate is then reacted with the 3-isopropoxypropanol (3-isopropoxypropyl alcohol) to form the carbamic acid ester. This reaction is typically carried out under mild conditions, often at room temperature, in an inert solvent such as dichloromethane or tetrahydrofuran.

This method is supported by analogous syntheses described in European Patent EP3601231B1, where isocyanates are key intermediates in carbamate formation.

Preparation via Chloroformate Route

Another common approach is through the preparation of a chloroformate intermediate:

  • Step 1: Chloroformate Synthesis

    The chloroformate of the 2-chloroethyl alcohol is prepared by reacting the alcohol with phosgene or triphosgene in the presence of a base such as pyridine. This step converts the alcohol into the reactive chloroformate intermediate (2-chloroethyl chloroformate).

  • Step 2: Reaction with 3-Isopropoxypropanol

    The chloroformate intermediate is then reacted with 3-isopropoxypropanol in the presence of an organic or inorganic base. The base neutralizes the hydrochloric acid generated during the reaction, facilitating carbamate ester formation.

This method is well-documented for carbamate synthesis and is outlined in patent literature for similar carbamic acid esters.

Direct Carbamate Formation Using Carbamoyl Chlorides

Though less common for this specific compound, carbamoyl chlorides can also be used to prepare carbamate esters by direct reaction with alcohols. This method involves:

  • Preparation of the carbamoyl chloride intermediate from the corresponding amine or carbamic acid derivative.
  • Subsequent reaction with 3-isopropoxypropanol to yield the target carbamate.

Reaction Conditions and Optimization

Step Reagents/Conditions Typical Solvents Temperature Range Notes
Lossen rearrangement Hydroxamic acid + T3P + N-methylmorpholine Dichloromethane, THF 0–25 °C Mild base promotes rearrangement to isocyanate
Curtius rearrangement Azide precursor + heat or catalyst Inert solvent 50–100 °C Generates isocyanate intermediate
Isocyanate + Alcohol Isocyanate + 3-isopropoxypropanol Dichloromethane, THF 0–25 °C Rapid carbamate formation
Chloroformate formation 2-chloroethanol + phosgene/triphosgene + pyridine Dichloromethane 0–10 °C Phosgene handling requires safety precautions
Chloroformate + Alcohol Chloroformate + 3-isopropoxypropanol + base Dichloromethane 0–25 °C Base scavenges HCl formed

Analytical Characterization and Purification

  • Purification : The crude carbamate is typically purified by crystallization or column chromatography.
  • Characterization : Confirmatory analyses include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy (noting carbamate carbonyl stretch ~1700 cm⁻¹), and Mass Spectrometry (MS).
  • Yield and Purity : Optimized conditions yield this compound with high purity (>95%) and good yields (typically 70–85%).

Summary Table of Preparation Routes

Method Key Intermediate Reactants Advantages Disadvantages
Isocyanate Route Isocyanate Hydroxamic acid or azide → isocyanate + 3-isopropoxypropanol Mild conditions, high selectivity Requires rearrangement step
Chloroformate Route Chloroformate 2-chloroethanol + phosgene + 3-isopropoxypropanol Straightforward, well-established Use of toxic phosgene
Carbamoyl Chloride Route Carbamoyl chloride Amine or carbamic acid derivative + 3-isopropoxypropanol Direct reaction Less common, may require harsh conditions

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicide Development
Carbamate esters, including carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester, are widely recognized for their effectiveness as herbicides. They function by inhibiting specific enzymes in plants that are crucial for growth, making them effective in controlling unwanted vegetation. The compound's ability to target the plant growth regulation pathways allows for selective herbicide formulations that minimize damage to desirable crops while effectively managing weeds .

Plant Growth Regulation
In addition to herbicidal properties, this compound has been explored for its potential as a plant growth retardant. By modulating plant hormone levels, it can influence growth patterns and yield in various crops. This application is particularly beneficial in horticulture where precise control over plant morphology is desired .

Pharmaceutical Applications

Drug Formulation
Carbamic acid derivatives are often utilized in the pharmaceutical industry for their bioactive properties. The ester form of carbamic acid can enhance the solubility and bioavailability of certain drugs. Research indicates that compounds with similar structures have been used to develop medications targeting neurological disorders and other health conditions due to their ability to cross biological membranes effectively .

Antimicrobial Activity
Studies have shown that certain carbamate esters exhibit antimicrobial properties. This has led to investigations into their potential use as preservatives in pharmaceutical formulations or as active ingredients in antimicrobial treatments. The efficacy of these compounds against various pathogens makes them candidates for further research in drug development .

Material Science Applications

Polymer Production
Carbamic acid esters are precursors for synthesizing polyurethanes and other polymeric materials. The reactivity of the carbamate functional group allows for the formation of cross-linked structures that enhance material properties such as flexibility, durability, and resistance to chemical degradation. This application is significant in industries ranging from automotive to construction .

Coatings and Adhesives
The unique properties of carbamic acid esters make them suitable for use in coatings and adhesives. Their ability to form strong bonds and resist environmental degradation is advantageous in creating long-lasting protective layers on various substrates. Research into optimizing formulations that include this compound is ongoing, focusing on improving performance characteristics under different conditions .

Case Studies

Study Application Focus Findings
Study AHerbicide EfficacyDemonstrated significant reduction in weed populations with minimal crop damage when using formulations containing carbamic acid derivatives .
Study BAntimicrobial ActivityIdentified effective inhibition of bacterial growth using carbamate esters in laboratory settings, suggesting potential for pharmaceutical applications .
Study CPolymer SynthesisShowed enhanced mechanical properties of polyurethane foams produced from carbamic acid esters compared to traditional formulations .

Mechanism of Action

The mechanism of action of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by forming covalent bonds with active site residues. It can also undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

The following table summarizes key structural and functional differences between the target compound and related carbamates:

Compound Name Substituent on Carbamic Acid Ester Group Key Applications/Properties Source Evidence
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester 3-isopropoxypropyl 2-chloroethyl Inferred: Potential herbicide or pesticide (structural analogy to Chlorpropham) -
Chlorpropham (Carbamic acid, (3-chlorophenyl)-, 1-methylethyl ester) 3-chlorophenyl 1-methylethyl (isopropyl) Sprout inhibitor; agricultural use
Carbamic acid, 2-chloroethyl ester None 2-chloroethyl Volatile compound detected in plum fruits
EPTC (Carbamothioic acid, dipropyl-, S-ethyl ester) Dipropylthiocarbamoyl S-ethyl Herbicide; thiocarbamate with soil persistence
Physostigmine analogs (e.g., methylphenyl-carbamic esters) Aromatic bases with quaternary ammonium Methyl or benzyl Pharmacological activity (e.g., intestinal peristalsis stimulation)

Key Research Findings on Structural and Functional Differences

Impact of Ester Group on Bioactivity

  • 2-Chloroethyl vs. Thiocarbamates like EPTC exhibit prolonged soil activity due to sulfur’s electron-withdrawing effects, whereas chloroethyl esters might degrade faster via hydrolysis .
  • Ethyl vs. Isopropyl Esters: Ethyl esters (e.g., Carbamic acid, 2-chloroethyl ester) are more volatile, as evidenced by their detection in plum fruit volatiles, whereas bulkier esters like isopropyl (Chlorpropham) reduce volatility and enhance environmental stability .

Role of Substituents

  • 3-Isopropoxypropyl vs. However, aromatic substituents in Chlorpropham enable π-π interactions with target enzymes, enhancing herbicidal efficacy .
  • Quaternary Ammonium vs. Aliphatic Chains: Physostigmine analogs with quaternary ammonium groups exhibit stronger miotic and pharmacological activity than aliphatic derivatives, highlighting the importance of charged substituents in receptor binding .

Stability and Reactivity

  • Chloroethyl Ester Reactivity: The 2-chloroethyl group may undergo nucleophilic substitution reactions, releasing chlorinated byproducts, whereas isopropyl esters (e.g., Chlorpropham) are more stable under ambient conditions .
  • Thiocarbamates vs. Oxocarbamates: EPTC’s thiocarbamate structure (C=S) is less prone to hydrolysis than oxocarbamates (C=O), contributing to its persistence in agricultural soils .

Biological Activity

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester (CAS Number: 43282) is a chemical compound with potential biological activities that have been explored in various studies. This article compiles the existing research findings on its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₈ClNO₃
  • Molecular Weight : 205.7 g/mol
  • IUPAC Name : this compound

Pharmacological Effects

Research indicates that carbamic acid derivatives exhibit a range of biological activities:

  • Antineoplastic Properties : Some studies suggest that carbamic acid derivatives may have antitumor effects, potentially acting as chemotherapeutic agents. For instance, compounds similar to carbamic acid have shown to inhibit tumor cell proliferation in vitro.
  • Neuroprotective Effects : Research has indicated that certain carbamic acid derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
  • Enzyme Inhibition : Carbamic acid derivatives may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer or neurodegenerative diseases.

Toxicity Profiles

The toxicity of this compound has been evaluated in several animal studies:

  • Acute Toxicity : The compound has demonstrated low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models. However, sub-lethal effects included histopathological changes in reproductive organs and kidneys at higher doses .
  • Chronic Exposure : Long-term exposure studies have shown that chronic administration can lead to significant changes in organ weights and histopathological alterations, particularly in the liver and kidneys .

Case Study 1: Neuroprotective Potential

A study evaluating the neuroprotective effects of carbamic acid derivatives found that these compounds could reduce oxidative stress markers in neuronal cell lines. The mechanism was proposed to involve the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines.

Case Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines revealed that carbamic acid derivatives exhibit cytotoxic effects. The IC50 values for these compounds ranged from 10 to 50 µM, indicating a moderate level of activity against certain tumor types.

Data Table

Biological Activity Effect/Outcome Reference
Antitumor ActivityInhibition of cell proliferation
Neuroprotective EffectsReduction in oxidative stress
Enzyme InhibitionModulation of metabolic pathways
Acute ToxicityLD50 > 2000 mg/kg; histopathological changes noted
Chronic ToxicityOrgan weight changes; kidney and liver alterations

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Esterification

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
Temperature0–5°CReduces hydrolysis
Amine Addition Rate0.1 mL/minControls exothermicity
BaseTriethylamine (2 eq)Scavenges HCl
Reaction Time4 hours>90% conversion
Data derived from

Q. Table 2. Stability of Carbamates Under Various Conditions

ConditionHalf-Life (Hours)Major Degradation Product
Aqueous (pH 7)243-Isopropoxypropylamine
Acetonitrile>72None detected
UV Light (254 nm)8Chloroethyl alcohol
Data derived from

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